Thermolysis Product Distribution in Air: 3,6-Diphenyl (10f) vs. 3-H (10a) and 3-Phenyl (10b) Analogues
When heated in a 2:1 molar ratio with methylenedianiline (MDA) in air through a staged temperature ramp (204 °C → 315 °C → 343 °C → 371 °C), the 3,6-diphenyl anhydride 10f produces a dramatically different product slate than the unsubstituted 3-H analogue 10a. At the final 371 °C stage, 10f yields 85–86% fully aromatized bisimide (15f) with no detectable cross-linked product (13f: 0%) [1]. In contrast, under identical conditions 10a yields only 12% fully aromatized product (15a) alongside 40% cross-linked structure (13a) and 37% half-aromatized product (14a) [1]. The 3-phenyl analogue 10b occupies an intermediate position, with 56% fully aromatized 15b, 6% cross-linked 13b, and 35% half-aromatized 14b at the 343 °C stage [1]. This demonstrates that the 3,6-diphenyl substitution pattern uniquely channels the thermolysis toward complete aromatization while suppressing the cross-linking pathway that is dominant for the unsubstituted and mono-substituted analogues.
| Evidence Dimension | Product distribution at 371 °C (30 min) in air: % fully aromatized / % cross-linked / % half-aromatized |
|---|---|
| Target Compound Data | 10f (3,6-diphenyl): 85% fully aromatized (15f), 0% cross-linked (13f), 0% half-aromatized, 15% other (21) [1] |
| Comparator Or Baseline | 10a (3-H): 12% fully aromatized (15a), 40% cross-linked (13a), 37% half-aromatized (14a); 10b (3-phenyl): at 343 °C, 56% fully aromatized (15b), 6% cross-linked (13b), 35% half-aromatized (14b) [1] |
| Quantified Difference | 10f achieves 85–86% full aromatization with zero cross-linking vs. 12% full aromatization and 40% cross-linking for 10a; a 73–74 percentage-point increase in fully aromatized product yield |
| Conditions | 2:1 molar ratio anhydride:MDA, staged heating in air: 204 °C (1 h) → 315 °C (30 min) → 343 °C (50 min) → 371 °C (30 min); product distribution quantified by ¹H NMR and HRMS [1] |
Why This Matters
For procurement of polyimide end-caps, complete aromatization without cross-linking translates directly to lower weight loss during cure, reduced brittleness, and superior long-term thermo-oxidative stability of the composite—properties that are critical for aerospace engine components where PMR polyimides are deployed.
- [1] Meador, M. A. B.; Frimer, A. A.; Johnston, J. C. Reevaluation of Tetrahydrophthalic Anhydride as an End Cap for Improved Oxidation Resistance in Addition Polyimides. Macromolecules 2004, 37 (4), 1289–1296 (Table 1). DOI: 10.1021/ma0353078. View Source
